(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH

Description

Structure

2D Structure

Properties

Molecular Formula |

C59H84N18O14 |

|---|---|

Molecular Weight |

1269.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44+,45+,46-/m0/s1 |

InChI Key |

BLCLNMBMMGCOAS-AGWWGSAASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Origin of Product |

United States |

Foundational & Exploratory

(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of the luteinizing hormone-releasing hormone (LHRH) analogue, (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic decapeptide analogue of the naturally occurring LHRH. Its structure has been modified at three positions to alter its biological activity and pharmacokinetic profile compared to the native hormone. The modifications include the substitution of glycine (B1666218) at position 4 with a D-serine, the substitution of glycine at position 6 with a D-serine bearing a tert-butyl group, and the replacement of the C-terminal glycine amide with an azaglycine amide.

The peptide sequence is pGlu-His-Trp-D-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2.

Chemical Structure:

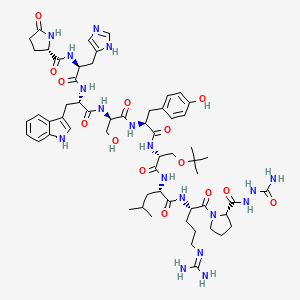

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C59H84N18O14 |

| Molecular Weight | 1269.41 g/mol |

| Canonical SMILES | CCC(C)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@H]1CCC(=O)N1">C@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--(C)C">C@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)NNC(N)=O |

Biological Activity and Pharmacological Properties

As an analogue of LHRH, this compound is expected to act as a potent agonist at the gonadotropin-releasing hormone receptor (GnRHR). The structural modifications are designed to increase its binding affinity and prolong its half-life compared to native LHRH.

Quantitative Biological Data:

| Parameter | Typical Range for Potent LHRH Agonists |

| GnRH Receptor Binding Affinity (Ki) | Sub-nanomolar to low nanomolar range |

| In Vitro LH Release (ED50) | Picomolar to low nanomolar range |

| In Vitro FSH Release (ED50) | Picomolar to low nanomolar range |

| In Vivo Potency | >100 times the potency of native LHRH |

| Pharmacokinetic Half-life | Significantly longer than native LHRH (minutes vs. hours) |

Note: The values in the table above are representative of potent LHRH agonists and are provided for reference only. They are not the specific, experimentally determined values for this compound.

Signaling Pathways

Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrope cells, LHRH agonists like this compound initiate a cascade of intracellular signaling events. This ultimately leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

LHRH analog (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH function

An In-Depth Technical Guide to the Function of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known as Goserelin (B1671991), is a potent synthetic analogue of the naturally occurring luteinizing hormone-releasing hormone (LHRH), also referred to as gonadotropin-releasing hormone (GnRH). As a member of the LHRH agonist class, Goserelin is a decapeptide with specific amino acid substitutions that confer increased potency and a longer half-life compared to the native hormone. It is a cornerstone of endocrine therapy, primarily utilized for its ability to suppress sex steroid production. This document provides a comprehensive technical overview of Goserelin's mechanism of action, associated signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to its study and application.

Core Mechanism of Action

Goserelin's primary function is to induce a state of reversible medical castration by profoundly suppressing the production of testosterone (B1683101) in males and estrogen in females. This is achieved through a biphasic mechanism of action on the LHRH receptors located on gonadotroph cells in the anterior pituitary gland.

-

Initial Agonist Effect (Flare Phenomenon) : Upon initial administration, Goserelin acts as a powerful agonist at the LHRH receptor. This potent stimulation leads to a transient surge in the secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This, in turn, causes a temporary increase in serum testosterone and estrogen levels.[2] This "flare" effect is a characteristic feature of LHRH agonist therapy.

-

Receptor Downregulation and Desensitization : Continuous or long-term administration of Goserelin leads to the persistent occupation of LHRH receptors.[3] This chronic stimulation triggers a paradoxical effect: the pituitary gland becomes desensitized to the GnRH signal. This process involves the internalization and a significant reduction in the number of LHRH receptors on the gonadotroph cell surface, a phenomenon known as downregulation.[4][5]

-

Suppression of Gonadal Steroidogenesis : The resulting desensitization and downregulation lead to a profound and sustained suppression of LH and FSH release.[6] With the dramatic reduction in circulating gonadotropins, the gonads (testes in males and ovaries in females) lose their primary stimulus for steroid production. This leads to a decrease in serum testosterone to castrate levels (<50 ng/dL) in men and a reduction of estradiol (B170435) to postmenopausal levels in women.[2][7]

Signaling Pathways

The LHRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway to stimulate gonadotropin synthesis and release.[8][9][10]

The binding of Goserelin to the LHRH receptor initiates the following cascade:

-

G-Protein Activation : The agonist-receptor complex activates the heterotrimeric G-protein Gq/11 by promoting the exchange of GDP for GTP on the α-subunit.[8][9]

-

Phospholipase C (PLC) Activation : The activated Gαq subunit dissociates and activates the enzyme phospholipase C-β (PLCβ).[9][11]

-

Second Messenger Production : PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][12]

-

Downstream Effects :

-

Gonadotropin Release : The combined effects of increased intracellular calcium and PKC activation lead to the synthesis and exocytosis of LH and FSH from their storage granules, resulting in the initial hormonal flare.[9]

Quantitative Data Presentation

The efficacy of Goserelin is demonstrated by its high potency and its profound effect on hormone suppression in vivo.

Table 1: Potency of LHRH Agonists

| Compound | Relative Potency (vs. LHRH) | Reference |

|---|---|---|

| Goserelin and other superagonists | 50 to 100 times more potent | [13] |

| [D-Trp6]LHRH | ~10 times higher binding affinity | [13] |

Note: Specific Ki and EC50 values for Goserelin are not consistently reported in publicly available literature but its classification as a superagonist is well-established.

Table 2: In Vivo Efficacy - Testosterone Suppression in Men with Prostate Cancer

| Time Point | Mean Serum Testosterone Level | Percentage of Patients Achieving Castration (<50 ng/dL) | Reference |

|---|---|---|---|

| Baseline | ~400 - 533 ng/dL | 0% | [7][14] |

| Week 4 | ~21 - 26.5 ng/dL | >90% | [7][15] |

| Week 12 | ~21.1 ng/dL | Maintained | [7] |

| Week 24 | ~10 - 29.2 ng/dL | 90.2% | [7][14] |

Data compiled from studies using 3.6 mg or 10.8 mg depot formulations.

Table 3: In Vivo Efficacy - Gonadotropin Suppression in Women

| Treatment | Effect on FSH | Effect on LH | Reference |

|---|---|---|---|

| Goserelin + Tamoxifen (6 months) | ~90% reduction (to ~1.0 IU/L) | ~89% reduction (to ~0.3 IU/L) | [16] |

| Goserelin + Anastrozole (12 months) | Rise to ~7.8 IU/L (from Tamoxifen combo) | Remained suppressed | [16] |

Note: Chronic administration of Goserelin results in a decrease in serum estradiol (E2) levels to the postmenopausal state in women.[6]

Experimental Protocols

Detailed methodologies are crucial for the preclinical and clinical evaluation of Goserelin.

Protocol 1: Competitive Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of Goserelin for the LHRH receptor.

Methodology:

-

Materials : Goserelin, radiolabeled LHRH agonist (e.g., ¹²⁵I-[D-Trp⁶]LHRH), pituitary tissue (e.g., from rats), binding buffer, glass fiber filters, gamma counter.

-

Membrane Preparation : Homogenize anterior pituitary glands in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Procedure :

-

Set up assay tubes for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled LHRH), and competitive binding (radioligand + membranes + varying concentrations of Goserelin).

-

Initiate the binding reaction by adding the membrane preparation to the tubes.

-

Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis :

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Goserelin.

-

Use non-linear regression to determine the IC₅₀ (the concentration of Goserelin that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vitro Bioassay - LH/FSH Release from Pituitary Cells

This protocol measures the functional potency (EC₅₀) of Goserelin by quantifying gonadotropin release.

Methodology:

-

Cell Culture : Culture primary rat pituitary cells or a suitable gonadotroph cell line (e.g., murine LβT2 cells) in appropriate media. Plate cells in multi-well plates and allow them to adhere.

-

Stimulation : Replace the culture medium with a serum-free medium containing various concentrations of Goserelin. Include a vehicle-only control.

-

Sample Collection : Incubate the cells for a defined period (e.g., 4 hours for acute stimulation studies). After incubation, collect the cell culture supernatant.

-

Quantification : Measure the concentration of LH and/or FSH in the collected supernatants using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis : Plot the concentration of LH or FSH released against the log concentration of Goserelin. Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀, which is the concentration of Goserelin that elicits 50% of the maximal response.

Protocol 3: In Vivo Efficacy - Prostate Cancer Xenograft Model

This protocol assesses the anti-tumor efficacy of Goserelin in an animal model.

Methodology:

-

Animal Model : Use immunodeficient male mice (e.g., BALB/c nude or SCID).

-

Cell Implantation : Subcutaneously implant human androgen-sensitive prostate cancer cells (e.g., LNCaP) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization : Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²). Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration : Administer a Goserelin depot formulation (e.g., 3.6 mg/depot) subcutaneously. The control group receives a placebo depot. In clinical settings, a 3.6 mg dose is given every 28 days, or a 10.8 mg dose is given every 12 weeks.[17][18][19]

-

Monitoring :

-

Measure tumor volume and body weight 2-3 times per week.

-

At the study endpoint, collect blood via cardiac puncture for analysis of serum testosterone (to confirm castration) and Prostate-Specific Antigen (PSA).

-

Excise tumors and record their final weight.

-

-

Data Analysis : Compare the tumor growth rates, final tumor weights, and serum biomarker levels between the Goserelin-treated group and the vehicle control group to determine anti-tumor efficacy.

Conclusion

This compound (Goserelin) is a superagonist of the LHRH receptor that functions as a powerful inhibitor of gonadal steroidogenesis upon chronic administration. Its well-defined mechanism, involving initial receptor stimulation followed by profound desensitization and downregulation, makes it an invaluable tool in both clinical practice and biomedical research. The ability to induce a reversible state of chemical castration is leveraged for the treatment of hormone-sensitive diseases, most notably prostate and breast cancer.[1][2] The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for professionals engaged in the study and development of endocrine-based therapies.

References

- 1. Goserelin Acetate - NCI [cancer.gov]

- 2. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Different Gonadotropin-Releasing Hormone Agonists on IVF/ICSI-ET Outcomes in Long Protocol: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prescqipp.info [prescqipp.info]

- 5. targetedonc.com [targetedonc.com]

- 6. Efficacy of goserelin in ovarian function suppression and preservation for pre- and perimenopausal breast cancer patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-world effectiveness and safety of goserelin 10.8-mg depot in Chinese patients with localized or locally advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The third intracellular loop of the rat gonadotropin-releasing hormone receptor couples the receptor to Gs- and G(q/11)-mediated signal transduction pathways: evidence from loop fragment transfection in GGH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 3-month formulation of goserelin acetate ('Zoladex' 10.8-mg depot) in advanced prostate cancer: results from an Italian, open, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oestrogen-selective modulation of FSH and LH secretion by pituitary gland - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LH-RH agonist, Zoladex (Goserelin), depot formulation in the treatment of prostatic cancer. Randomized dose-finding trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eviq.org.au [eviq.org.au]

- 19. researchgate.net [researchgate.net]

Synthesis of a Potent GnRH Agonist: A Technical Guide to Pyr-His-Trp-D-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of the potent Gonadotropin-Releasing Hormone (GnRH) agonist, Pyr-His-Trp-D-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2. This peptide is a modified analogue of naturally occurring GnRH, designed for enhanced stability and biological activity. The introduction of an aza-glycine residue at the C-terminus is a key modification. This guide will detail the chemical synthesis, purification, and characterization of this complex peptide, as well as illustrate its mechanism of action.

Overview of the Synthesis Strategy

The synthesis of Pyr-His-Trp-D-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2 is most effectively achieved through a stepwise solid-phase peptide synthesis (SPPS) approach using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The general workflow for the synthesis is as follows:

Caption: Solid-Phase Peptide Synthesis Workflow.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide AM Resin (100-200 mesh) | Various Suppliers | Peptide Synthesis Grade |

| Fmoc-Protected Amino Acids | Various Suppliers | Peptide Synthesis Grade |

| - Fmoc-Pro-OH | ||

| - Fmoc-Arg(Pbf)-OH | ||

| - Fmoc-Leu-OH | ||

| - Fmoc-D-Ser(tBu)-OH | ||

| - Fmoc-Tyr(tBu)-OH | ||

| - Fmoc-Trp(Boc)-OH | ||

| - Fmoc-His(Trt)-OH | ||

| - pGlu-OH | ||

| Hydrazine (B178648) monohydrate | Various Suppliers | Reagent Grade |

| 1,1'-Carbonyldiimidazole (CDI) | Various Suppliers | Reagent Grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Various Suppliers | Peptide Synthesis Grade |

| Hydroxybenzotriazole (HOBt) | Various Suppliers | Peptide Synthesis Grade |

| N,N-Diisopropylethylamine (DIPEA) | Various Suppliers | Peptide Synthesis Grade |

| Piperidine (B6355638) | Various Suppliers | Reagent Grade |

| Trifluoroacetic acid (TFA) | Various Suppliers | Reagent Grade |

| Triisopropylsilane (TIS) | Various Suppliers | Reagent Grade |

| Dichloromethane (DCM) | Various Suppliers | Anhydrous |

| N,N-Dimethylformamide (DMF) | Various Suppliers | Peptide Synthesis Grade |

| Diethyl ether | Various Suppliers | Anhydrous |

Step-by-Step Synthesis Protocol

Step 1: Resin Preparation

-

Swell Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.

-

Drain the DMF.

Step 2: C-terminal Azagly-NH2 Formation (Submonomer Approach)

-

Wash the resin with DMF (3x).

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group from the Rink Amide linker.

-

Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x), then DMF (3x).

-

In a separate vessel, dissolve 1,1'-Carbonyldiimidazole (CDI) (3 equivalents relative to resin loading) in DMF.

-

Add the CDI solution to the resin and react for 30 minutes to activate the resin-bound amine.

-

Wash the resin with DMF (5x).

-

Add a solution of hydrazine monohydrate (10 equivalents) in DMF to the resin and react for 1 hour. This forms the semicarbazide (B1199961) on the resin.

-

Wash the resin thoroughly with DMF (5x) to yield the Pro-Azagly-NH2 precursor attached to the resin.

Step 3: Peptide Chain Elongation The following steps are repeated for each amino acid in the sequence, starting from Fmoc-Pro-OH and proceeding to pGlu-OH.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

-

Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add the coupling mixture to the resin.

-

Add DIPEA (6 equivalents) to the reaction vessel.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor the completion of the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF (5x).

Amino Acid Coupling Sequence:

-

Fmoc-Pro-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Leu-OH

-

Fmoc-D-Ser(tBu)-OH

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-D-Ser(tBu)-OH

-

Fmoc-Trp(Boc)-OH

-

Fmoc-His(Trt)-OH

-

pGlu-OH

Step 4: Cleavage and Deprotection

-

After the final coupling, wash the resin with DMF (5x) and DCM (5x), and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).

-

Dry the crude peptide under vacuum.

Purification and Characterization

Purification:

-

Dissolve the crude peptide in a minimal amount of a solution of 50% acetonitrile (B52724) in water containing 0.1% TFA.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect fractions and analyze by analytical RP-HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization:

-

Purity: Determined by analytical RP-HPLC (UV detection at 220 nm).

-

Identity: Confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of the target peptide, based on typical yields for similar GnRH analogues produced by SPPS.

| Parameter | Typical Value |

| Synthesis Scale | |

| Resin Loading | 0.5 mmol/g |

| Yield | |

| Crude Peptide Yield | 70-85% |

| Purified Peptide Yield | 25-40% |

| Purity | |

| Crude Peptide Purity (HPLC) | 60-75% |

| Purified Peptide Purity (HPLC) | >98% |

| Characterization | |

| Calculated Molecular Weight | ~1269.4 g/mol |

| Observed Molecular Weight (MS) | Matches Calculated |

GnRH Agonist Signaling Pathway

The synthesized peptide acts as a GnRH agonist, binding to and activating the GnRH receptor (GnRHR) on pituitary gonadotrope cells. This initiates a signaling cascade that ultimately leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Caption: GnRH Agonist Signaling Pathway.

(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH: A Technical Overview of GnRH Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Comparative GnRH Receptor Binding Affinities of LHRH Analogs

To provide a context for the potential binding affinity of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, the following table summarizes the binding affinities of several well-characterized GnRH agonists and antagonists. These values, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are critical metrics in drug development, indicating the concentration of a ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. Lower values signify higher binding affinity. The data presented here are derived from studies utilizing rat pituitary membrane preparations, a standard model for assessing GnRH receptor binding.

| LHRH Analog | Receptor Source | Binding Affinity (IC50/Ki) | Reference |

| GnRH | Rat Pituitary Membranes | ~2 nM (Kd) | [1] |

| [D-Trp6]-LHRH | Human Breast Cancer Membranes | IC50: 7.45 ± 0.61 nM | [2] |

| Buserelin ([D-Ser(tBu)6]-LHRH(1-9)NHEt) | Rat Pituitary Membranes | High Affinity (not quantified) | [3] |

| Triptorelin ([D-Trp6]-LHRH) | Human Endometrial Cancer Cell Lines | Kd1 = 5.7 x 10⁻⁹ mol/L | [4] |

| Leuprolide ([D-Leu6, Pro9-NHEt]-LHRH) | Not Specified | Agonist Activity | [5] |

| Cetrorelix (SB-75) | Human Endometrial Cancer Cell Lines | Antagonist Activity | [4] |

Experimental Protocols for Determining GnRH Receptor Binding Affinity

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure to determine the binding affinity of unlabeled ligands, such as this compound, to the GnRH receptor.

Pituitary Membrane Preparation

-

Tissue Source: Anterior pituitaries from adult male rats.

-

Homogenization: Pituitaries are homogenized in ice-cold 25 mM Tris-HCl buffer (pH 7.5) containing 1 mM EGTA, 0.25 M sucrose, and a protease inhibitor cocktail.

-

Centrifugation: The homogenate is centrifuged at 600 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Membrane Pelleting: The resulting supernatant is then centrifuged at 25,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Washing: The membrane pellet is washed by resuspension in fresh Tris-HCl buffer and re-centrifugation.

-

Storage: The final pellet is resuspended in a small volume of Tris-HCl buffer, and protein concentration is determined using a Bradford or BCA protein assay. Aliquots are stored at -80°C until use.

Radioligand Binding Assay

-

Radioligand: A high-affinity GnRH agonist or antagonist radiolabeled with Iodine-125 (e.g., [125I]-Buserelin or [125I]-[D-Trp6]-LHRH).

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5) containing 1 mM dithiothreitol, 0.1% bovine serum albumin (BSA), and 0.1% bacitracin (to prevent peptide degradation).

-

Incubation: Pituitary membranes (50-100 µg of protein) are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (e.g., this compound) in a final volume of 200-500 µL.

-

Non-specific Binding: To determine non-specific binding, a parallel set of tubes is incubated with a high concentration (e.g., 1 µM) of unlabeled GnRH.

-

Equilibrium: The incubation is carried out at 4°C for 2-4 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.1% polyethylenimine. The filters are then washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

Data Analysis

-

Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in studying and mediating the effects of LHRH analogs, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the canonical GnRH receptor signaling pathway.

Caption: Workflow for GnRH Receptor Binding Assay.

Caption: GnRH Receptor Signaling Pathway.

Conclusion

This compound, as a synthetic analog of LHRH, is designed to interact with the GnRH receptor, a key regulator of the reproductive system. While direct binding affinity data for this specific molecule remains to be published, the experimental frameworks and comparative data provided in this guide offer a robust foundation for its investigation. The detailed protocols enable researchers to independently determine its binding characteristics, and the signaling pathway diagram provides a clear understanding of the downstream cellular events following receptor activation. Such information is crucial for the continued development and characterization of novel LHRH analogs for therapeutic applications.

References

- 1. Binding affinity and biological activity of gonadotropin releasing hormone agonists in isolated pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Gonadotropin releasing hormone binding sites in rat hippocampus: Different structure/binding relationships compared to the anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

The Evolving Landscape of Cancer Therapy: A Technical Guide to the Biological Activity of Novel LHRH Peptide Analogs

For Researchers, Scientists, and Drug Development Professionals

The quest for more targeted and effective cancer therapies has led to significant advancements in the development of Luteinizing Hormone-Releasing Hormone (LHRH) peptide analogs. These synthetic peptides, designed to mimic or block the natural hormone, have emerged as a cornerstone in the treatment of hormone-dependent cancers such as prostate, breast, and ovarian cancer. This technical guide provides an in-depth exploration of the biological activity of novel LHRH analogs, offering a comprehensive resource for researchers and drug development professionals. The guide delves into their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways and experimental workflows involved in their study.

Mechanism of Action: A Dual Approach to Cancer Inhibition

The therapeutic efficacy of LHRH peptide analogs stems from their ability to modulate the LHRH receptor, leading to both indirect and direct antitumor effects.

1.1. Indirect Action via the Pituitary-Gonadal Axis: LHRH, a decapeptide produced in the hypothalamus, plays a crucial role in regulating the reproductive system by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, stimulate the production of sex hormones like testosterone (B1683101) and estrogen, which can promote the growth of hormone-dependent tumors.

-

LHRH Agonists: Continuous administration of LHRH agonists initially causes a surge in LH and FSH, followed by a profound suppression of their release. This paradoxical effect is due to the downregulation and desensitization of LHRH receptors in the pituitary gland. The resulting decrease in sex hormone levels to castrate levels effectively inhibits the growth of hormone-sensitive cancers.

-

LHRH Antagonists: In contrast, LHRH antagonists competitively bind to the LHRH receptors in the pituitary, immediately blocking the release of LH and FSH without the initial stimulatory flare seen with agonists. This rapid suppression of sex hormones offers a more direct and immediate therapeutic effect.

1.2. Direct Action on Tumor Cells: A growing body of evidence indicates that LHRH analogs can also exert direct effects on cancer cells. LHRH receptors have been identified on the surface of various tumor cells, including prostate, breast, ovarian, and endometrial cancers.[1] The binding of LHRH analogs to these receptors can trigger intracellular signaling cascades that inhibit cell proliferation and induce apoptosis, independent of their effects on the pituitary-gonadal axis. This direct action provides a therapeutic avenue for hormone-refractory cancers.

Quantitative Analysis of Biological Activity

The development of novel LHRH analogs is driven by the need for improved potency, selectivity, and pharmacokinetic profiles. The following tables summarize key quantitative data for a selection of novel LHRH peptide analogs, providing a comparative overview of their biological activity.

Table 1: Receptor Binding Affinity of Novel LHRH Analogs

| Analog | Modification | Cell Line/Tissue | Assay Type | Binding Affinity (IC50/Ki) | Reference |

| Agonists | |||||

| [D-Trp6]LHRH | Substitution at position 6 | Rat Pituitary Membranes | Radioligand Binding | IC50: ~60 pM | |

| Triptorelin | Substitution at position 6 | Human Prostate Cancer Cells | Radioligand Binding | Ki: 0.21 nM | |

| Leuprolide | Substitution at position 6 | Rat Pituitary | Radioligand Binding | Ki: 0.1 nM | |

| Antagonists | |||||

| Cetrorelix | Multiple substitutions | Human Prostate Cancer Cells | Radioligand Binding | Ki: 0.38 nM | |

| Degarelix | Multiple substitutions | Rat Pituitary | Radioligand Binding | Ki: 0.1 nM | |

| Ozarelix | Multiple substitutions | Human GnRH Receptor | Radioligand Binding | IC50: 0.61 nM | |

| Cytotoxic Analogs | |||||

| AEZS-108 (Zoptarelin Doxorubicin) | [D-Lys6]LHRH-Doxorubicin | LNCaP Prostate Cancer Cells | Radioligand Binding | Ki: 4.3 nM | |

| D-Cys6-LHRH vedotin | LHRH-Vedotin Conjugate | Ovarian Cancer Cell Lines | Not Specified | Not Specified |

Table 2: In Vitro Efficacy of Novel LHRH Analogs

| Analog | Cell Line | Assay Type | Efficacy (EC50/GI50) | Reference |

| Agonists | ||||

| Triptorelin | LNCaP (Prostate) | Cell Proliferation | EC50: ~10 nM | |

| Goserelin | MCF-7 (Breast) | Cell Proliferation | EC50: ~1 µM | |

| Antagonists | ||||

| Cetrorelix | EFO-27 (Ovarian) | Cell Proliferation | EC50: ~5 µM | |

| Ganirelix | PC-3 (Prostate) | Cell Proliferation | EC50: ~1 µM | |

| Cytotoxic Analogs | ||||

| AEZS-108 (Zoptarelin Doxorubicin) | DU-145 (Prostate) | Cytotoxicity | IC50: ~1 µM | |

| D-Cys6-LHRH vedotin | Ovarian Cancer Cell Lines | Cytotoxicity | GI50: 4 nM | |

| EP-100 | LHRH-R positive cancer cells | Cytotoxicity | Sub-micromolar | [2] |

Table 3: In Vivo Antitumor Efficacy of Novel LHRH Analogs

| Analog | Animal Model | Tumor Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| Agonists | |||||

| Leuprolide | Nude mice xenograft | LNCaP (Prostate) | 100 µ g/day | Significant inhibition | |

| Antagonists | |||||

| Cetrorelix | Nude mice xenograft | PC-3 (Prostate) | 100 µ g/day | ~50% | |

| Cytotoxic Analogs | |||||

| AEZS-108 (Zoptarelin Doxorubicin) | Nude mice xenograft | DU-145 (Prostate) | 6.9 µmol/kg, weekly i.v. | Significant inhibition | |

| EP-100 | Nude mice xenograft | OVCAR-3 (Ovarian) | 0.2 mg/kg, 3 weekly doses | Tumor regression | [2][3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the biological activity of novel LHRH peptide analogs.

LHRH Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a novel LHRH analog.

Materials:

-

Radiolabeled LHRH analog (e.g., [125I]-Triptorelin)

-

Unlabeled novel LHRH analog (test compound)

-

Membrane preparations from LHRH receptor-expressing cells (e.g., LNCaP, MCF-7) or tissues (e.g., rat pituitary)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA, and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of radiolabeled LHRH analog (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled LHRH (e.g., 1 µM), 50 µL of radiolabeled LHRH analog, and 100 µL of membrane preparation.

-

Competition: 50 µL of serial dilutions of the novel LHRH analog, 50 µL of radiolabeled LHRH analog, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 4°C for 90-120 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the novel analog that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cell Proliferation/Cytotoxicity Assay (SRB Assay)

This protocol details the use of the Sulforhodamine B (SRB) assay to assess the antiproliferative or cytotoxic effects of novel LHRH analogs on adherent cancer cell lines.[4][5][6][7]

Materials:

-

LHRH receptor-expressing cancer cell line (e.g., DU-145, MCF-7, OVCAR-3)

-

Complete cell culture medium

-

Novel LHRH analog (test compound)

-

10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

-

10 mM Tris base solution (pH 10.5)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the novel LHRH analog. Include untreated control wells. Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of ice-cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Plot the percentage of inhibition against the logarithm of the drug concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of cell viability) value.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines the general procedure for evaluating the in vivo antitumor activity of novel LHRH analogs in a subcutaneous xenograft mouse model.[8]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

LHRH receptor-expressing cancer cell line (e.g., PC-3, MCF-7)

-

Matrigel (optional)

-

Novel LHRH analog (test compound)

-

Vehicle control (e.g., saline, PBS)

-

Calipers

-

Anesthetic

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the novel LHRH analog and the vehicle control to the respective groups according to the desired dose and schedule (e.g., daily subcutaneous injections).

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

-

Study Termination: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group. Analyze the statistical significance of the differences in tumor volume and weight between the groups.

Visualization of Key Processes

Diagrams illustrating the LHRH receptor signaling pathway and a typical experimental workflow for screening novel LHRH analogs provide a clear visual representation of these complex processes.

Caption: LHRH receptor signaling pathways in cancer cells.

Caption: Experimental workflow for the evaluation of novel LHRH analogs.

Conclusion

Novel LHRH peptide analogs represent a powerful and evolving class of therapeutic agents for a range of cancers. Their dual mechanism of action, involving both indirect hormonal suppression and direct antitumor effects, provides a robust rationale for their clinical use. The continued development of new analogs with enhanced potency, targeted delivery of cytotoxic agents, and improved pharmacokinetic properties holds great promise for improving patient outcomes. This technical guide provides a foundational resource for researchers and clinicians working to advance the field of LHRH-targeted cancer therapy, offering standardized methodologies and a comprehensive overview of the biological activity of these important therapeutic molecules.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LHRH Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Guardian at the Gate: A Technical Guide to D-Amino Acid Substitution in LHRH Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D-amino acid substitution in the design and function of Luteinizing Hormone-Releasing Hormone (LHRH) analogs. By delving into the core principles of stereochemical modifications, this document provides a comprehensive overview of how these substitutions enhance therapeutic efficacy, offering crucial insights for the development of next-generation hormonal therapies.

The Imperative for Modification: The Frailty of Native LHRH

Native LHRH, a decapeptide central to the regulation of the reproductive axis, is characterized by a fleeting physiological half-life.[1] This transience is primarily due to its rapid enzymatic degradation by various proteases, presenting a significant hurdle for its clinical application.[1] The primary sites of enzymatic attack on the LHRH molecule have been identified at the Tyr5-Gly6 and Trp3-Ser4 bonds.[1] This inherent instability necessitates frequent administration to maintain therapeutic concentrations, a considerable disadvantage in patient care.

The Stereochemical Shield: How D-Amino Acid Substitution Fortifies LHRH Analogs

The strategic replacement of L-amino acids with their D-enantiomers at key positions within the LHRH sequence is a cornerstone of modern peptide drug design. This modification fundamentally alters the peptide's susceptibility to proteolytic degradation.[1]

Proteolytic enzymes exhibit a high degree of stereospecificity, meaning their active sites are configured to recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid creates a "stereochemical shield," a spatial arrangement that is not readily accommodated by the active sites of these enzymes.[1] This structural hindrance renders the peptide resistant to enzymatic breakdown, thereby significantly prolonging its plasma half-life and enhancing its bioavailability.

Impact on Biological Activity: Beyond Stability

The benefits of D-amino acid substitution extend beyond enhanced stability. The incorporation of a D-amino acid, particularly at position 6, has been shown to dramatically increase the biological activity of LHRH analogs.[2] This enhancement is attributed to two primary factors:

-

Receptor Binding Conformation: The substitution of the achiral Glycine at position 6 with a D-amino acid stabilizes a crucial β-turn conformation in the peptide's structure.[3][4] This conformation is believed to be the optimal arrangement for high-affinity binding to the LHRH receptor.[4]

-

Side-Chain Properties: The nature of the D-amino acid's side chain also plays a critical role. Increased lipophilicity, size, and aromaticity of the side chain at position 6 have been correlated with a progressive increase in biological activity.[2]

Quantitative Analysis of D-Amino Acid Substituted LHRH Analogs

The following table summarizes the relative potencies of various LHRH analogs with D-amino acid substitutions at position 6, as determined by in vivo LH-releasing activity in immature male rats over a 6-hour period.[2]

| LHRH Analog | Relative Potency (vs. LHRH) |

| [D-Glu⁶]-LHRH | 1.8 |

| [D-Ala⁶]-LHRH | 7.0 |

| [D-Leu⁶]-LHRH | 9.0 |

| [D-Phe⁶]-LHRH | 10 |

| [D-Trp⁶]-LHRH | 13 |

LHRH Receptor Signaling: A Tale of Two Pathways

LHRH receptors are members of the G-protein coupled receptor (GPCR) family.[5] The binding of an LHRH analog initiates a cascade of intracellular events that ultimately lead to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotrophs.[5]

In pituitary cells, the LHRH receptor is primarily coupled to the Gαq/11 family of G-proteins.[6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in gonadotropin release.[6]

Interestingly, in some cancer cells, such as prostate cancer cells, LHRH receptors may be linked to Gαi proteins.[7] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which can have an anti-proliferative effect.[7]

Continuous stimulation of LHRH receptors with potent agonists leads to receptor downregulation and desensitization, a phenomenon that is therapeutically exploited to achieve medical castration in hormone-dependent cancers.[6][8]

Caption: LHRH Receptor Signaling in Different Cell Types.

Experimental Protocols: A Guide for the Bench Scientist

Radioligand Binding Assay for LHRH Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of unlabeled LHRH analogs for the LHRH receptor.[9][10][11][12]

Caption: Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the LHRH receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[10]

-

Assay Setup: In a multi-well plate, incubate a fixed concentration of a radiolabeled LHRH analog (e.g., [¹²⁵I]-triptorelin) with the membrane preparation in the presence of increasing concentrations of the unlabeled test analog.

-

Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant) to determine the affinity of the test analog.

Cell-Based Signaling Assay: cAMP Measurement

This protocol describes an assay to measure the effect of LHRH analogs on intracellular cAMP levels, particularly relevant for studying signaling in cancer cells.[7][13][14][15]

Methodology:

-

Cell Culture: Culture cells known to express LHRH receptors (e.g., LNCaP or DU 145 prostate cancer cells) in appropriate media.

-

Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of the LHRH test analog for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: Compare the levels of cAMP in cells treated with the LHRH analog to control cells to determine the inhibitory effect of the analog on forskolin-stimulated cAMP production.

Proteolytic Stability Assay

This protocol outlines a method to assess the stability of LHRH analogs in the presence of proteolytic enzymes.[16][17][18][19]

Caption: Workflow for Proteolytic Stability Assay.

Methodology:

-

Incubation: Incubate the LHRH analog at a known concentration with a source of proteolytic enzymes, such as rat serum, human plasma, or a specific purified enzyme.

-

Time Course: Collect aliquots of the reaction mixture at various time points.

-

Reaction Quenching: Stop the enzymatic degradation in the aliquots by adding a quenching agent (e.g., trifluoroacetic acid) or by heat inactivation.

-

Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) to separate and quantify the intact peptide and its degradation products.

-

Data Analysis: Plot the percentage of the remaining intact peptide against time to determine the degradation rate and calculate the half-life of the analog under the specific experimental conditions.

Conclusion: A Foundation for Future Innovation

The substitution of L-amino acids with their D-enantiomers is a powerful and well-established strategy for enhancing the therapeutic potential of LHRH analogs. This modification not only confers crucial resistance to enzymatic degradation but also optimizes the peptide's conformation for high-affinity receptor binding, leading to a significant increase in biological potency. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers and drug developers seeking to design and evaluate the next generation of more stable and effective peptide-based therapeutics. The continued exploration of novel D-amino acid substitutions and their combinations holds the promise of further refining the pharmacokinetic and pharmacodynamic profiles of LHRH analogs for a wide range of clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 6. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The regulation of LHRH action at the pituitary and gonadal receptor level: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]

- 15. Cell Signaling Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]

- 16. Effects of D-amino acid substituents on degradation of LHRH analogues by proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Proteolytic Cleavage of Bioactive Peptides and Protease-Activated Receptors in Acute and Post-Colitis | MDPI [mdpi.com]

- 18. Identification of proteolytic cleavage sites by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Proteome-derived, database-searchable peptide libraries for identifying protease cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Pathway of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the signaling pathway and mechanism of action of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin. This potent agonist of the gonadotropin-releasing hormone receptor (GnRHR) is a cornerstone in the therapeutic management of hormone-sensitive diseases, including prostate and breast cancer.

Core Signaling Cascade

This compound exerts its effects by binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] The primary signaling cascade initiated by this binding is mediated through the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). This activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and the activation of PKC are pivotal events that initiate a cascade of downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway.[2] There is also evidence suggesting that GnRH receptors can couple to other G-proteins, such as Gαs and Gαi, which can modulate intracellular cyclic AMP (cAMP) levels.[3]

A key characteristic of LHRH agonists like Goserelin is their biphasic effect. Initial binding to the GnRHR leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4][5] However, continuous stimulation results in the desensitization and downregulation of the GnRH receptors, leading to a profound and sustained suppression of gonadotropin and, consequently, sex steroid production.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for Goserelin and the closely related LHRH agonist, Buserelin, for comparative purposes.

Table 1: Receptor Binding Affinity of LHRH Agonists

| Compound | Receptor | Cell Line/System | Method | Affinity (Ki) | Residence Time (min) |

| Goserelin | GnRH Receptor | CHOhGnRH cell membranes | Radioligand Displacement | - | 5.6[6][7] |

| Buserelin | GnRH Receptor | Human Breast Cancer Biopsies | Radioligand Binding | 0.1 nM[8] | - |

Table 2: Functional Potency of LHRH Agonists

| Compound | Assay | Cell Line | Parameter | Value |

| Goserelin | Ca2+ Flux | HEK293-GnRHR | EC50 | 4.26 ± 3.40 nM[9] |

| Buserelin | Inositol Phosphate (B84403) Accumulation | Cells transfected with human GnRHR | EC50 | - |

Note: Specific EC50 values for Goserelin on inositol phosphate accumulation and ERK phosphorylation, and for Buserelin on cAMP and ERK phosphorylation were not available in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Goserelin binds to the GnRH receptor, initiating a signaling cascade through Gαq/11, PLC, IP3, and DAG, ultimately leading to the initial stimulation and subsequent downregulation of gonadotropin secretion.

Caption: Standard experimental workflows to characterize the bioactivity of Goserelin at the GnRH receptor.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the signaling of LHRH analogs like Goserelin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Receptor Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of Goserelin for the GnRH receptor.

-

Materials:

-

Cell membranes from a cell line overexpressing the human GnRH receptor (e.g., CHOhGnRH).

-

Radiolabeled LHRH agonist (e.g., [125I]-Buserelin or [125I]-Triptorelin).

-

Unlabeled Goserelin (competitor).

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

In a multi-well plate, add a constant amount of cell membranes to each well.

-

Add a fixed concentration of the radiolabeled LHRH agonist.

-

Add varying concentrations of unlabeled Goserelin.

-

Incubate at a specified temperature (e.g., 4°C or room temperature) to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of Goserelin and use non-linear regression to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

This assay measures the Gαq-mediated signaling by quantifying the accumulation of inositol phosphates, typically IP1, a stable metabolite of IP3.

-

Materials:

-

Procedure:

-

Seed GnRHR-expressing cells in a multi-well plate and culture until they reach the desired confluency.[5]

-

Replace the culture medium with stimulation buffer containing LiCl.

-

Add varying concentrations of Goserelin to the wells.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.[5]

-

Lyse the cells according to the detection kit protocol.

-

Add the detection reagents (e.g., IP1-d2 and anti-IP1 cryptate) and incubate.

-

Measure the HTRF signal on a compatible plate reader.

-

Generate a dose-response curve and calculate the EC50 value.[5]

-

ERK Phosphorylation Assay (Western Blot)

This assay determines the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2.

-

Materials:

-

GnRHR-expressing cells (e.g., LNCaP or PC3 cells).[3]

-

Cell culture medium.

-

Serum-free medium.

-

Goserelin.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Culture cells to approximately 80% confluency.

-

Serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Stimulate the cells with Goserelin at a specific concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

-

Quantify the band intensities to determine the fold-increase in ERK phosphorylation relative to the unstimulated control.

-

References

- 1. WO2021142026A1 - Shp2 inhibitor dosing and methods of treating cancer - Google Patents [patents.google.com]

- 2. GnRH receptor activation competes at a low level with growth signaling in stably transfected human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. air.unimi.it [air.unimi.it]

- 5. pnas.org [pnas.org]

- 6. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. academic.oup.com [academic.oup.com]

- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, a potent synthetic analogue of luteinizing hormone-releasing hormone (LHRH), is widely known as goserelin (B1671991) and has been developed under the research code ICI 118630. As a GnRH agonist, it is a critical component in the therapeutic landscape for hormone-responsive cancers, such as prostate and breast cancer, and other endocrine-related disorders. This technical guide provides a comprehensive overview of the in vitro characterization of goserelin, focusing on its pharmacological properties and the methodologies used to elucidate its mechanism of action at the cellular and molecular level.

Introduction

Goserelin is a decapeptide analogue of LHRH with modifications at positions 4, 6, and 10, which confer enhanced potency and a longer duration of action compared to the native hormone. Its primary mechanism of action involves binding to and initially stimulating the gonadotropin-releasing hormone (GnRH) receptor on pituitary gonadotrophs. This initial stimulation leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration of goserelin results in the downregulation of GnRH receptors, leading to a profound suppression of gonadotropin release and a subsequent reduction in gonadal steroid production.[1][2][3] This guide details the in vitro assays and signaling pathways that underpin our understanding of goserelin's function.

Quantitative Pharmacological Data

| Parameter | Description | Expected Value Range (for potent GnRH agonists) | Reference Cell Types/Assay System |

| Binding Affinity (Ki) | The inhibition constant, representing the affinity of goserelin for the GnRH receptor. | Low nanomolar (nM) to sub-nanomolar | Radioligand binding assay using pituitary cell membranes or recombinant cells expressing the GnRH receptor. |

| IC50 (Binding) | The concentration of goserelin that inhibits 50% of the specific binding of a radiolabeled ligand. | Low nanomolar (nM) | Competitive radioligand binding assay. |

| Functional Potency (EC50) | The concentration of goserelin that produces 50% of the maximal response (e.g., LH/FSH release or second messenger production). | Low nanomolar (nM) | In vitro bioassays using primary pituitary cells or pituitary cell lines (e.g., LβT2). |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity of goserelin for the GnRH receptor.

Objective: To determine the IC50 and subsequently the Ki of goserelin for the GnRH receptor.

Materials:

-

Crude membrane preparations from GnRH receptor-expressing cells (e.g., pituitary tissue, αT3-1, or LβT2 cells).

-

Radiolabeled GnRH agonist (e.g., [125I]-Buserelin or a similar high-affinity radioligand).

-

Unlabeled goserelin (as the competitor).

-

Assay Buffer (e.g., Tris-HCl buffer containing BSA and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize GnRH receptor-expressing cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled GnRH agonist, and increasing concentrations of unlabeled goserelin.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of goserelin. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Bioassay for LH and FSH Release

This functional assay measures the potency of goserelin in stimulating gonadotropin release from pituitary cells.

Objective: To determine the EC50 of goserelin for LH and FSH release.

Materials:

-

Primary cultures of rat or mouse anterior pituitary cells, or a suitable pituitary cell line (e.g., LβT2).

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Goserelin at various concentrations.

-

Reagents for LH and FSH quantification (e.g., ELISA kits).

Methodology:

-

Cell Culture: Culture primary pituitary cells or a pituitary cell line in multi-well plates until they form a confluent monolayer.

-

Stimulation: Replace the culture medium with fresh medium containing increasing concentrations of goserelin. Include a negative control (vehicle only) and a positive control (a known saturating concentration of a GnRH agonist).

-

Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for hormone release.

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of LH and FSH in the collected supernatants using specific and sensitive immunoassays (e.g., ELISA).

-

Data Analysis: Plot the concentration of LH and FSH released as a function of the log concentration of goserelin. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay

Activation of the GnRH receptor by goserelin stimulates the Gq/11 signaling pathway, leading to the production of inositol phosphates.

Objective: To measure the goserelin-induced accumulation of inositol phosphates as a marker of GnRH receptor activation.

Materials:

-

GnRH receptor-expressing cells (e.g., CHO-K1 cells stably expressing the human GnRH receptor).

-

myo-[3H]inositol.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Goserelin at various concentrations.

-

Anion exchange chromatography columns or scintillation proximity assay (SPA) beads.

-

Scintillation counter.

Methodology:

-

Cell Labeling: Culture cells in the presence of myo-[3H]inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

Stimulation: Wash the cells and pre-incubate with stimulation buffer containing LiCl. Then, stimulate the cells with increasing concentrations of goserelin for a defined time period.

-

Extraction: Terminate the stimulation and lyse the cells to extract the soluble inositol phosphates.

-

Separation: Separate the inositol phosphates from free myo-[3H]inositol using anion exchange chromatography or an SPA-based method.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the total [3H]inositol phosphate accumulation as a function of the log concentration of goserelin. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Visualizations

Goserelin, upon binding to the GnRH receptor, initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH.

Furthermore, evidence suggests potential cross-talk with other signaling pathways, such as the PI3K/AKT pathway, which may be involved in the long-term effects of goserelin on cell growth and apoptosis in certain cancer cells.

Caption: LHRH Receptor Signaling Pathway

Caption: In Vitro Characterization Workflow

Conclusion

The in vitro characterization of this compound (goserelin) is fundamental to understanding its therapeutic efficacy. Through a combination of radioligand binding assays, functional bioassays measuring gonadotropin release, and second messenger analysis, a detailed pharmacological profile can be established. This data is crucial for drug development, quality control, and for elucidating the molecular mechanisms that underpin its clinical applications in hormone-dependent diseases. While specific quantitative data in the public domain is limited, the methodologies described provide a robust framework for the comprehensive in vitro evaluation of this important LHRH agonist.

References

The Discovery and Development of LHRH Analogs: A Technical Guide for Researchers

Introduction

The discovery and subsequent development of Luteinizing Hormone-Releasing Hormone (LHRH) analogs represent a landmark achievement in endocrinology and drug development. These synthetic peptides, which modulate the hypothalamic-pituitary-gonadal axis, have become indispensable tools in both biomedical research and clinical practice. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and experimental evaluation of LHRH analogs for researchers, scientists, and drug development professionals.

The Genesis of LHRH Analogs: From Discovery to Rational Design

The journey began with the isolation and characterization of the native LHRH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) from the hypothalamus. This pivotal work, which elucidated the primary structure of the hormone responsible for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, opened the door for the rational design of synthetic analogs.[1]

Native LHRH has a very short biological half-life, limiting its therapeutic potential. This led to intensive research focused on creating modified versions with enhanced stability and potency. These efforts gave rise to two distinct classes of LHRH analogs: agonists and antagonists.

-

LHRH Agonists: These analogs are designed to be more potent and longer-lasting than native LHRH. They initially stimulate the LHRH receptors, causing a transient surge in LH and FSH, followed by receptor downregulation and desensitization. This paradoxical effect leads to a sustained suppression of gonadotropin and sex steroid production.[1][2]

-

LHRH Antagonists: These analogs competitively block the LHRH receptors, leading to an immediate and rapid inhibition of LH and FSH release without the initial stimulatory phase seen with agonists.[3]

Mechanism of Action: The LHRH Signaling Pathway

LHRH and its analogs exert their effects by binding to the LHRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrophs.[4][5] The binding of an agonist initiates a conformational change in the receptor, activating the Gq/11 protein. This triggers a downstream signaling cascade involving:

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates PLC.[4][6][7]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[8]

-

Protein Kinase C (PKC) Activation: DAG, in concert with the increased intracellular Ca2+, activates PKC.[4][8]

-

MAPK Cascade Activation: PKC, in turn, activates the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38 MAPK.[4][5][7]

This signaling cascade ultimately results in the synthesis and release of LH and FSH. LHRH antagonists, by blocking the receptor, prevent the initiation of this cascade.

Data Presentation: Comparative Analysis of LHRH Analogs

The efficacy of LHRH analogs is determined by their binding affinity for the LHRH receptor and their subsequent biological activity. The following tables summarize key quantitative data for a selection of commonly researched LHRH agonists and antagonists.

Table 1: Comparative Receptor Binding Affinities of LHRH Analogs